molecular formula C10H20N2O3 B1682822 H-VAL-VAL-OH CAS No. 3918-94-3

H-VAL-VAL-OH

Cat. No.: B1682822
CAS No.: 3918-94-3
M. Wt: 216.28 g/mol
InChI Key: KRNYOVHEKOBTEF-YUMQZZPRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: VAL-VAL can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first amino acid (L-valine) to a solid resin. The second L-valine is then coupled to the first using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The protecting groups are removed using trifluoroacetic acid (TFA), and the dipeptide is cleaved from the resin .

Industrial Production Methods: Industrial production of VAL-VAL involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: VAL-VAL undergoes various chemical reactions, including:

    Oxidation: VAL-VAL can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

VAL-VAL has numerous applications in scientific research:

Comparison with Similar Compounds

    VAL-THR (valylthreonine): Another dipeptide formed from valine and threonine.

    THR-VAL (threonylvaline): A dipeptide with threonine as the first residue and valine as the second.

    VAL-VAL-VAL (valylvalylvaline): A tripeptide formed from three valine residues.

Comparison:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYOVHEKOBTEF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959967
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3918-94-3
Record name L-Valyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does Val-Val interact with any specific biological targets?

A1: While Val-Val itself is not widely reported to interact with specific biological targets, research indicates its potential as a substrate for peptide transporters. Studies show that Val-Val can inhibit the retinal uptake of [3H]Gly-Sar, suggesting its interaction with the retinal peptide transport system. []

Q2: What are the potential downstream effects of Val-Val's interaction with peptide transporters?

A2: The interaction of Val-Val with peptide transporters could influence its absorption and distribution within the body, particularly in tissues with active peptide transport systems, such as the retina. []

Q3: What is the molecular formula and weight of Val-Val?

A3: The molecular formula of Val-Val is C10H20N2O3, and its molecular weight is 216.28 g/mol.

Q4: Is there spectroscopic data available for Val-Val?

A4: While the provided research papers do not extensively discuss spectroscopic characterization of Val-Val in isolation, they utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to study its conformational properties within larger peptides and its interactions with enzymes. [, , , , , , ]

Q5: Does Val-Val exhibit any catalytic properties?

A5: Val-Val itself is not known to possess catalytic properties. It is primarily studied as a dipeptide building block in peptide synthesis and for its potential role as a substrate for peptide transporters.

Q6: Have there been any computational studies on Val-Val?

A7: Three-dimensional conformations of Val-Val stereoisomers have been studied using Chem-X molecular modeling software. This analysis explored the relationship between the molecular features of Val-Val stereoisomers and their binding affinities for the apical oligopeptide transporter in human intestinal Caco-2 cells. []

Q7: How do structural modifications to Val-Val affect its activity?

A8: Research indicates that for Val-Val stereoisomers, the distance between the N-terminal amino group and the C-terminal carboxyl group (d(N1-C7)) directly correlates with their binding affinity for the apical oligopeptide transporter. [] This suggests that even minor structural changes can impact its interaction with biological targets.

Q8: Are there any specific formulation strategies to improve Val-Val's stability or bioavailability?

A8: The provided research papers primarily focus on the biochemical and pharmacological aspects of Val-Val and do not discuss SHE regulations specifically.

Q9: Has Val-Val shown any efficacy in cellular or animal models?

A29: While Val-Val's direct efficacy is not extensively discussed, studies utilizing Val-Val-containing peptides, like Val-Val-GCV, indicate their potential for enhanced drug delivery to the retina. [] This suggests that incorporating Val-Val in specific peptide sequences could improve their therapeutic potential.

Q10: What are some essential tools and resources used to study Val-Val and similar dipeptides?

A10: Research on Val-Val and related peptides utilizes a variety of tools and techniques, including:

  • Peptide Synthesis: Solid-phase and solution-phase peptide synthesis methods are crucial for producing Val-Val and its analogs. [, , , , , ]
  • NMR Spectroscopy: This technique helps determine the structure and dynamics of Val-Val containing peptides in solution. [, , , , , , ]
  • X-ray Crystallography: This method provides insights into the three-dimensional structure of Val-Val containing peptides in their crystalline form. [, , , , , , ]
  • Cell Culture Models: Cell lines like Caco-2 cells are used to investigate Val-Val's interaction with peptide transporters and its potential impact on intestinal absorption. []
  • Animal Models: Rabbit models have been used to study the vitreal pharmacokinetics of dipeptide monoester prodrugs, like Val-Val-GCV, for potential ocular drug delivery applications. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.